2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O. It is a colorless to pale-yellow liquid, often used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring, making it a versatile building block in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is the coactivator-associated arginine methyltransferase (CARM1) . CARM1 is an enzyme that plays a crucial role in gene expression and protein function through methylation of arginine residues.
Mode of Action
This compound interacts with its target, CARM1, by serving as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives act as inhibitors of CARM1, thereby modulating its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene typically involves the bromination of 1-methoxy-4-(trifluoromethyl)benzene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-methoxy-4-(trifluoromethyl)benzene derivatives.
Oxidation: Formation of 2-bromo-4-(trifluoromethyl)benzaldehyde or 2-bromo-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-methoxy-4-(trifluoromethyl)benzene.
Scientific Research Applications
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-3-(trifluoromethyl)anisole
Comparison: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUAHASLKZBQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373709 | |
Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-10-8 | |
Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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